molecular formula C8H7N3O2 B12833323 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one

5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one

Cat. No.: B12833323
M. Wt: 177.16 g/mol
InChI Key: PHIKUTPSVQQUOR-UHFFFAOYSA-N
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Description

5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one is a heterocyclic compound that features an oxazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced oxazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(pyridin-2-yl)oxazole: Similar structure but different position of the amino group.

    5-Amino-4-(pyridin-3-yl)oxazol-2(3H)-one: Pyridine ring attached at a different position.

    5-Amino-4-(pyridin-4-yl)oxazol-2(3H)-one: Another positional isomer.

Uniqueness

5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one is unique due to its specific structural arrangement, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-amino-4-pyridin-2-yl-3H-1,3-oxazol-2-one

InChI

InChI=1S/C8H7N3O2/c9-7-6(11-8(12)13-7)5-3-1-2-4-10-5/h1-4H,9H2,(H,11,12)

InChI Key

PHIKUTPSVQQUOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(OC(=O)N2)N

Origin of Product

United States

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